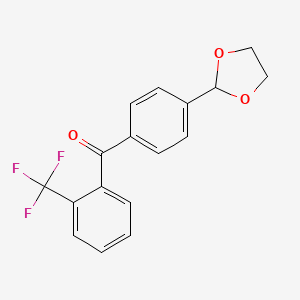

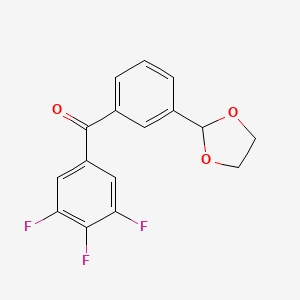

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

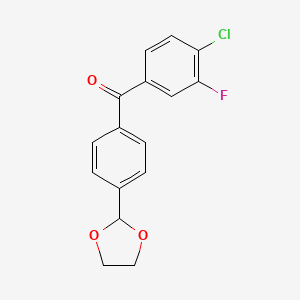

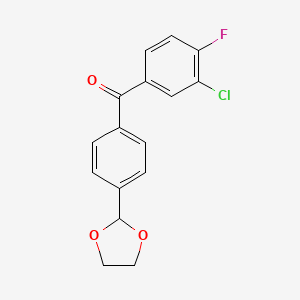

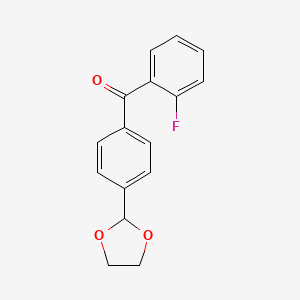

The compound “4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane ring and a trifluoromethyl group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom bonded to two-ether oxygen atoms .

Chemical Reactions Analysis

Benzophenones are known to undergo a variety of reactions, including reductions, Grignard reactions, and various condensation reactions . The 1,3-dioxolane ring can be cleaved under acidic conditions to yield the corresponding carbonyl compound .Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. Benzophenones are typically crystalline solids at room temperature, and the presence of the trifluoromethyl group may increase the compound’s lipophilicity .Applications De Recherche Scientifique

Synthesis of Azoxybenzenes

The compound can be used in the synthesis of azoxybenzenes . Azoxybenzenes are widely used as liquid crystals , natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators) , ligands for preparing coordination polymers , and polyvinyl chloride stabilizers . The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .

Eco-friendly Reductant

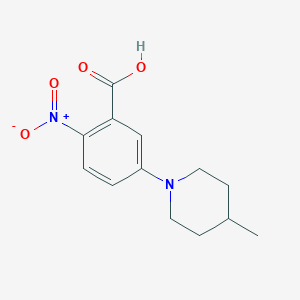

The compound can be synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium . This method provides an environmentally friendly alternative to traditional reduction methods.

Synthesis of Bioactive Compounds

Azoxybenzenes with carbonyl groups can be used as starting compounds for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds . For example, a cyclic acetal prepared from 1,2-bis(4-formylphenyl)diazenoxide and ethylene glycol are able to stimulate the growth of grain crops .

Synthesis of Substituted 1,3-Dioxolanes

The compound can be used in the stereoselective formation of substituted 1,3-dioxolanes . This reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMQSWVFQZUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645125 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone | |

CAS RN |

898760-49-1 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)